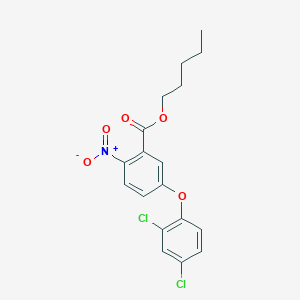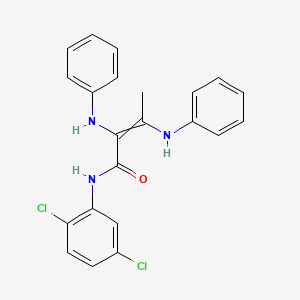
CID 13867523
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 13867523 is a chemical entity with various applications in scientific research and industry
Preparation Methods
The preparation of CID 13867523 involves several synthetic routes and reaction conditions. One common method includes reacting specific starting materials under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the preparation method might include steps such as reacting 5-iodine-2-methylaniline with N-bromosuccinimide to obtain an intermediate, followed by further reactions to achieve the final product .
Chemical Reactions Analysis
CID 13867523 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound may react with chromic acid, a strong oxidizing agent, to yield specific oxidation products .
Scientific Research Applications
CID 13867523 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study specific biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound might be utilized in the production of specialized materials or as a component in manufacturing processes .
Mechanism of Action
The mechanism of action of CID 13867523 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used. For example, bisphosphonates like zoledronic acid work by binding to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption .
Comparison with Similar Compounds
CID 13867523 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other bisphosphonates or chemical entities with comparable structures and functions. The comparison can be based on factors such as chemical structure, reactivity, and applications. For instance, zoledronic acid and disopyramide are compounds with distinct mechanisms of action and therapeutic uses, yet they share some similarities in their chemical properties .
Properties
Molecular Formula |
C4H6Si2 |
|---|---|
Molecular Weight |
110.26 g/mol |
InChI |
InChI=1S/C4H6Si2/c5-6-3-1-2-4-6/h1-2H,3-4H2 |
InChI Key |
PFWDCUZOPJPCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC[Si]1[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)

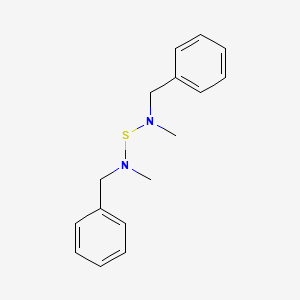
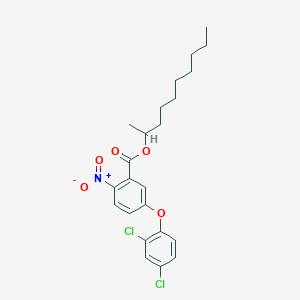
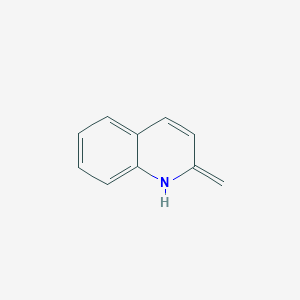
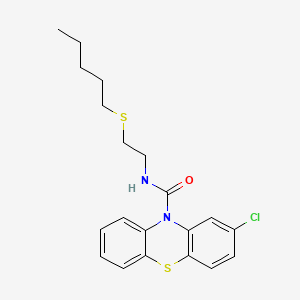
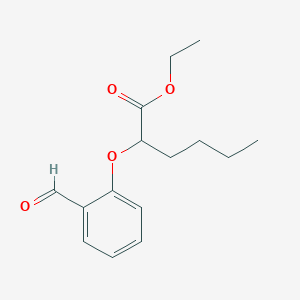
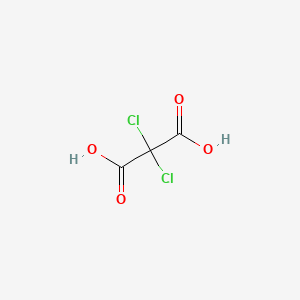
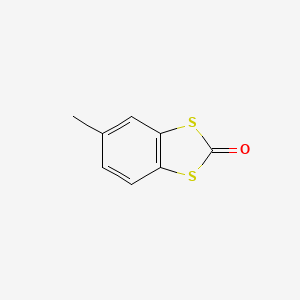
![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)


